molecular formula C20H18N4O2S3 B2533627 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide CAS No. 1251547-74-6

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2533627
CAS No.: 1251547-74-6
M. Wt: 442.57
InChI Key: FGYXRQAOKOCERL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in pi stacking interactions or hydrogen bonding, which could affect the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis for Antibacterial Agents : Derivatives of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide have been synthesized with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
  • Antimicrobial and Hemolytic Agents : These compounds have been evaluated as potential antimicrobial and hemolytic agents. They show activity against selected microbial species and possess less toxicity, making them candidates for biological screening and application trials (Rehman et al., 2016).

Structural and Spectral Analysis

  • NMR Study of Derivatives : An NMR study of a novel 1,3,4-oxadiazole derivative containing benzimidazole moiety provides insights into the structural and spectral properties of these compounds (Li Ying-jun, 2012).

Anticancer Evaluation

  • Anticancer Activities : Certain derivatives have been designed and synthesized with the purpose of evaluating their anticancer activities. They have shown moderate to excellent activity against various cancer cell lines, surpassing the activity of some reference drugs in specific cases (Ravinaik et al., 2021).

Anti-Diabetic Applications

  • Anti-Diabetic Agents : These derivatives have been synthesized and evaluated for enzyme inhibition and cytotoxic behavior, showing potent inhibitory potential against the α-glucosidase enzyme, which is significant for anti-diabetic applications (Abbasi et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition Properties : These compounds have been studied for their ability to inhibit corrosion on mild steel in sulphuric acid, showing promising results as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Enzyme Inhibition

  • Enzyme Inhibition Study : Studies on enzyme inhibition reveal these compounds' potential as therapeutic agents, with tests against several enzymes like acetylcholinesterase, butyrylcholinesterase, and urease (Abbasi et al., 2018).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve testing its biological activity to see if it has potential as a drug .

Biochemical Analysis

Biochemical Properties

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. For instance, it can interact with enzymes involved in oxidative stress pathways, modulating their activity and influencing cellular redox states . Additionally, the compound’s thioether linkage allows it to form stable complexes with metal ions, which can further affect enzyme activity and protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling proteins, it can induce apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, it affects gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in chromatin structure and gene accessibility . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use. Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into various metabolites that can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of targeting signals. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to accumulate in specific organelles, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. In the mitochondria, it can influence mitochondrial function and energy metabolism, while in the nucleus, it can modulate gene expression and chromatin structure . These subcellular interactions are essential for the compound’s biological effects and therapeutic applications.

Properties

IUPAC Name

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S3/c1-27-15-8-4-2-6-13(15)21-17(25)12-28-20-24-23-18(26-20)10-11-19-22-14-7-3-5-9-16(14)29-19/h2-9H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYXRQAOKOCERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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